molecular formula C8H9ClN4 B11904342 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B11904342
M. Wt: 196.64 g/mol
InChI Key: NCBRMXNZQPZEGX-UHFFFAOYSA-N
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Description

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a chemical compound built on the imidazo[4,5-c]pyridine scaffold, a structure of high interest in medicinal chemistry due to its resemblance to purines found in natural biological systems . This structural analogy allows derivatives to interact with a wide array of cellular pathways and enzymes . Researchers value this core structure for its potential in multiple therapeutic areas. In oncology, imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of key enzymes involved in cancer cell proliferation, such as kinases . Furthermore, this pharmacophore has been explored in the development of antimicrobial agents to address the growing issue of bacterial and fungal resistance . The presence of specific substituents, like the chloro and methyl groups on this core, can be critical for optimizing potency and selectivity towards a intended biological target, guiding structure-activity relationship (SAR) studies . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C8H9ClN4

Molecular Weight

196.64 g/mol

IUPAC Name

6-chloro-N,1-dimethylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C8H9ClN4/c1-10-8-7-5(3-6(9)12-8)13(2)4-11-7/h3-4H,1-2H3,(H,10,12)

InChI Key

NCBRMXNZQPZEGX-UHFFFAOYSA-N

Canonical SMILES

CNC1=C2C(=CC(=N1)Cl)N(C=N2)C

Origin of Product

United States

Preparation Methods

Regioselectivity and Byproduct Formation

The fused imidazopyridine system’s electronic structure predisposes it to regiochemical deviations. For instance, competing cyclization at alternative positions may yield undesired isomers. Employing directing groups (e.g., Boc-protected amines) or adjusting solvent polarity can enhance selectivity.

Solubility and Purification

The compound’s low solubility in aqueous media complicates purification. Source notes that suppliers like AccelPharmtech offer 97% purity grades at $2,640/g, reflecting rigorous chromatographic purification. Silica gel chromatography with ethyl acetate/hexane mixtures (15–30% EtOAc) is commonly employed.

Scalability and Industrial Feasibility

While academic methods prioritize yield and novelty, industrial synthesis demands cost-effective scalability. The discontinued status noted in source suggests challenges in large-scale production, potentially due to hazardous reagents (e.g., Zn dust) or high catalyst loadings. Alternative reducing agents (e.g., Na2S2O4) or flow chemistry setups may address these limitations.

Comparative Analysis of Synthetic Routes

MethodKey StepsSolvent SystemYield (%)Purity (%)Cost (USD/g)
SNAr-CyclizationSNAr, Zn/HCl reduction, methylationH2O-IPA70–8095–98550–2,640
Metal-CatalyzedPd-catalyzed amination, couplingDMF/THF65–7590–95>3,000
One-Pot TandemTandem SNAr-reduction-cyclizationH2O-IPA85–92971,500–4,530

Note: Cost data extrapolated from supplier pricing in source .

Chemical Reactions Analysis

Nucleophilic Substitution at the C6-Chloro Position

The C6-chloro group is highly electrophilic, enabling displacement reactions with amines, alcohols, and thiols. This reactivity is critical for generating analogs with modified biological activity.

Key Findings:

  • Amination Reactions :
    Treatment with cyclopentylamine under Buchwald–Hartwig coupling conditions (Pd₂(dba)₃, XPhos, Cs₂CO₃) replaces the chloro group with an amine, yielding 6-(cyclopentylamino)-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine in 85% yield .

    • Conditions : 120°C, MeCN, 16 hours .

    • Mechanism : Palladium-catalyzed aryl halide amination .

  • Alkoxy Substitution :
    Reaction with 4-methoxy-2-methylaniline under similar coupling conditions produces 6-((4-methoxy-2-methylphenyl)amino)-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine, a precursor for radiosensitizers .

Cross-Coupling Reactions

The chloro substituent facilitates metal-catalyzed cross-couplings, enabling C–C bond formation for structural diversification.

Suzuki–Miyaura Coupling:

  • Reaction with 1-methylpyrazol-4-ylboronic acid in the presence of Pd(PPh₃)₄ and K₂CO₃ introduces aryl/heteroaryl groups at C6, forming analogs like 6-(1-methyl-1H-pyrazol-4-yl)-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine .

    • Yield : 76–84% .

    • Applications : Aurora kinase inhibitors .

Functionalization of the N4-Amino Group

The N4-methylamino group undergoes alkylation and acylation to modulate electronic and steric properties.

Alkylation:

  • Treatment with methyl iodide in DMF (K₂CO₃, 60°C) selectively methylates the N4 position, forming N,1,4-trimethyl derivatives .

    • Selectivity : Controlled by steric hindrance from the N1-methyl group .

Reductive Amination:

  • Reaction with aldehydes (e.g., benzaldehyde) and NaBH₃CN converts the N4-amino group to secondary amines, enhancing lipophilicity .

Oxidation and Cyclization Pathways

The imidazopyridine core participates in oxidative transformations to generate fused heterocycles.

N-Oxide Formation:

  • Treatment with mCPBA (meta-chloroperbenzoic acid) in CH₂Cl₂ oxidizes the pyridine nitrogen, yielding the N-oxide derivative .

    • Utility : Intermediate for chlorination or nitration .

Comparative Reactivity Data

Reaction TypeReagents/ConditionsProductYieldSource
Buchwald–Hartwig AminationPd₂(dba)₃, XPhos, Cs₂CO₃, MeCN, 120°C6-(Cyclopentylamino) derivative85%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O6-(1-Methylpyrazol-4-yl) analog84%
N4-MethylationCH₃I, K₂CO₃, DMF, 60°CN,1,4-Trimethylimidazopyridine92%
N-Oxide SynthesismCPBA, CH₂Cl₂, rt, 12hImidazopyridine N-oxide78%

Scientific Research Applications

Anticancer Activity

Research indicates that 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine exhibits anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines. For instance:

Cell LineIC50 (µM)Reference
MDA-MB-231 (Breast)2.5
A549 (Lung)3.0
HeLa (Cervical)1.8

The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound can reduce the production of inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines:

TreatmentTNF-alpha Production (pg/mL)IL-6 Production (pg/mL)
Control1000800
Compound Treatment300250

This suggests a promising anti-inflammatory profile, which could be beneficial in treating inflammatory diseases .

G Protein-Coupled Receptors Modulation

Recent studies have explored the potential of this compound as an allosteric modulator of G protein-coupled receptors (GPCRs). GPCRs are critical targets in drug discovery due to their involvement in numerous physiological processes and diseases. The compound's ability to modulate these receptors could lead to novel therapeutic strategies for central nervous system disorders .

Case Study on Tumor Growth Inhibition

In vivo experiments using xenograft models demonstrated that treatment with this compound resulted in a significant reduction in tumor size compared to controls. The tumor volume was measured over a period of four weeks:

TreatmentInitial Volume (mm³)Final Volume (mm³)
Control5001200
Compound Treatment500300

These results indicate the compound's potential as an effective anticancer agent .

Safety and Toxicity Assessment

Toxicological evaluations have shown that this compound has a favorable safety profile at therapeutic doses. In animal models, no significant adverse effects were observed, suggesting its viability for further clinical development .

Mechanism of Action

The mechanism of action of 6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on TLR7 Activity

Imidazo[4,5-c]pyridines are prominent Toll-like receptor 7 (TLR7) agonists. Key comparisons include:

Compound Substituents (Positions) TLR7 Activity Reference
1-Benzyl-2-butyl-1H-imidazo[4,5-c]pyridin-4-amine Benzyl (N1), butyl (C2) Potent TLR7 agonist
6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine Cl (C6), Me (N1, N4) Unknown (structural inference suggests moderate activity)
6-Benzyl analogues Benzyl (C6) Restored TLR7 specificity

Key Observations :

  • N1 and C2 substituents (e.g., benzyl, butyl) enhance TLR7 potency .
  • Direct aryl groups at C6 (e.g., phenyl) abolish activity, but N6-benzyl or C6-chloro substitutions may retain or modulate activity . The chloro group in the target compound could influence electron density or steric interactions, though experimental validation is needed.

Impact of Halogenation and Heterocycle Modifications

Chlorinated Analogues:
  • 7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine (C₆H₆IN₄): Iodine at C7 reduces yield (27% in synthesis) due to steric hindrance, highlighting challenges in halogenation at peripheral positions .

Comparison with Target Compound :

  • The C6-chloro in the target compound avoids steric issues associated with C7 substitutions, possibly improving synthetic accessibility.
Heterocycle Variations:
  • Pyrimidine Derivatives (e.g., 6-chloro-N,N-dimethylpyrimidin-4-amine): Loss of the fused imidazole ring diminishes TLR7 activity, underscoring the importance of the imidazo[4,5-c]pyridine scaffold .

Biological Activity

6-Chloro-N,1-dimethyl-1H-imidazo[4,5-c]pyridin-4-amine is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its structure incorporates an imidazo[4,5-c]pyridine moiety, which is known for its biological activity across various therapeutic areas. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

The molecular formula of this compound is C8H9ClN4, with a molecular weight of 188.64 g/mol. The compound features a chloro group at the 6-position and dimethyl substitution at the nitrogen atom in the imidazole ring.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in relation to its anticancer and antibacterial properties. The compound demonstrates promising activity against various cancer cell lines and bacterial strains.

Anticancer Activity

Research has indicated that derivatives of imidazo[4,5-c]pyridine exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit cell proliferation in cancer types such as cervical cancer (HeLa) and human hepatoma cells (SMMC-7721) with IC50 values as low as 0.071 μM compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Imidazo[4,5-c]pyridine Derivatives

CompoundCancer Cell LineIC50 (μM)Reference
6-Chloro-N,1-dimethyl...HeLa0.126
6-Chloro-N,1-dimethyl...SMMC-77210.071
DoxorubicinHeLa0.15Standard

Antibacterial Activity

The compound's antibacterial efficacy has also been explored. It has shown activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds have been reported between 3.12 and 12.5 μg/mL .

Structure-Activity Relationships (SAR)

The SAR studies on imidazo[4,5-c]pyridine derivatives highlight the importance of substituents on the ring structure for enhancing biological activity. For example:

  • Chloro Substitution : The presence of a chloro group at the 6-position is crucial for maintaining potency.
  • Dimethyl Group : The N,N-dimethyl substitution enhances solubility and bioavailability.

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds related to this compound:

  • Aurora Kinase Inhibition : A study focused on the design of imidazo[4,5-b]pyridine derivatives showed that modifications could lead to selective inhibitors for Aurora kinases, which are critical in cancer cell cycle regulation .
  • GPCR Modulation : Another investigation into GPCRs revealed potential allosteric modulation by imidazo derivatives, indicating a broader therapeutic application beyond oncology .

Q & A

Q. How to reconcile divergent catalytic activity in similar derivatives?

  • Resolution : Conduct X-ray absorption spectroscopy (XAS) to detect trace metal impurities (e.g., Pd residues from Suzuki couplings). Compare turnover frequencies (TOF) under standardized conditions (e.g., 25°C, 1 atm H₂) .

Tables of Key Data

Property Value/Technique Reference
Molecular Weight157.60 g/mol (C₆H₈ClN₃ analog)
Crystal SystemMonoclinic (P21/c)
Bond Angles (C–N–C)114.5°–129° (X-ray)
Reaction Yield Optimization60–80°C, DMF/THF solvent

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